N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine
Description
N-[(2-Chloropyridin-3-yl)methyl]cyclobutanamine is a small organic compound featuring a cyclobutane ring linked via an amine group to a 2-chloropyridine moiety. The pyridine ring is substituted at the 3-position with a chlorinated methyl group, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-8(3-2-6-12-10)7-13-9-4-1-5-9/h2-3,6,9,13H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETLCAZFJMLPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine typically involves the reaction of 2-chloropyridine with cyclobutanamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyridine ring is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO
Major Products Formed
The major products formed from these reactions include various substituted pyridines, reduced amines, and oxidized derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Morpholine-Containing Cyclobutanamine Analogs
Compounds such as N-(2-(Morpholinomethyl)benzyl)cyclobutanamine (10c) and N-(4-Morpholinobenzyl)cyclobutanamine (10d) () share the cyclobutanamine core but incorporate morpholine and benzyl groups. Key differences include:
- Molecular Weight : 10c (261.20 g/mol) and 10d (247.18 g/mol) are heavier than the target compound (~198.67 g/mol, inferred from formula C₁₀H₁₂ClN₂), due to the morpholine and benzyl substituents.
- Synthetic Yield : Both 10c and 10d were synthesized with high yields (89–94%), suggesting feasible scalability for related structures .
Pyridine Derivatives with Bulky Substituents
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide (CAS 1203499-53-9) and its analogs () feature a 2-chloropyridine core but differ in substituents:
- Molecular Weight : These compounds (325.83–440.10 g/mol) are significantly larger than the target compound due to pivalamide and silyl-protected groups.
- Cost and Availability : These derivatives are commercially available at $400–$4800 per gram, indicating specialized applications in medicinal chemistry .
Heterocyclic Core Variants
2-Chloro-3-(2-chloropyridin-3-yl)-2-methyl-1,5-diarylhaloimidazole analogs () replace the cyclobutane ring with an imidazole core. Key distinctions include:
- Biological Activity: These compounds exhibit anti-inflammatory and antibacterial effects, inhibiting nitric oxide (NO) and PGE2 production in RAW 264.7 cells. The chloropyridine group likely contributes to target binding, while the imidazole core modulates potency .
Pyrazine-Based Cyclobutanecarboxamides
N-((3-Chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide () substitutes pyridine with pyrazine and replaces the amine with a carboxamide group:
- Functional Group Impact: The carboxamide group introduces hydrogen-bond donor/acceptor capabilities, differing from the primary amine in the target compound .
Comparative Data Table
Key Insights and Implications
- Structural-Activity Relationships : The chloropyridine group is a common pharmacophore across analogs, suggesting its importance in target engagement. Bulky substituents (e.g., pivalamide) may improve stability but reduce solubility.
- Synthetic Feasibility : High-yield syntheses of morpholine-containing analogs () highlight scalable routes for related compounds.
- Biological Potential: Anti-inflammatory and antibacterial activities in imidazole derivatives () suggest the target compound could be optimized for similar applications.
Biological Activity
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and pharmacological implications based on available research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a chlorinated pyridine moiety. The molecular formula is C9H12ClN2, indicating the presence of nitrogen and chlorine, which are crucial for its biological activity. The unique structure allows for interactions with various biological targets, potentially leading to therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyclobutane Ring : This may involve cyclization reactions using suitable precursors.
- Substitution with Chloropyridine : The introduction of the 2-chloropyridine moiety can be achieved through nucleophilic substitution reactions.
- Purification : The final product is purified using methods such as recrystallization or chromatography to ensure high purity levels for biological testing.
Antitumor Activity
Research indicates that derivatives of chloropyridine compounds, including this compound, exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including gastric cancer cells (SGC-7901) with IC50 values comparable to established chemotherapeutics .
Enzyme Inhibition
Preliminary data suggest that this compound may act as an inhibitor for specific enzymes and receptors involved in disease pathways. Its potential role as an antagonist at certain receptor sites could be explored through binding assays and functional studies.
Case Studies and Research Findings
- In Vitro Studies : Various in vitro assays have demonstrated the antiproliferative effects of related compounds. For example, 2-chloropyridine derivatives were shown to significantly inhibit cell proliferation in cancer models .
- Molecular Docking Studies : Computational studies have been utilized to predict the binding affinities of this compound to target proteins involved in tumor progression . These studies provide insight into the mechanism of action and help identify potential therapeutic targets.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
